Dimethylcurcumin

Anti-inflammatory NF-κB Curcuminoid

AR biology researchers face limitations with promiscuous curcuminoids lacking target selectivity and metabolic stability. Dimethylcurcumin (ASC-J9) solves this as a selective androgen receptor degrader (SARD). • Degrades full-length and splice variant AR; suppresses CRPC tumor growth in vivo vs standard ADT. • Inhibits NF-κB (IC50 7 μM vs 18 μM for curcumin); enhanced resistance to reductive metabolism. • LogP 4.05, DMSO solubility ≥50 mg/mL facilitates nanoformulation development. Supplied with CoA; global shipping available.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 52328-98-0
Cat. No. B1665192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcurcumin
CAS52328-98-0
SynonymsASC-J9;  ASC J9;  GO-Y025;  GO-Y 025;  GO Y025;  Dimethylcurcumin.
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
InChIKeyZMGUKFHHNQMKJI-CIOHCNBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcurcumin (ASC-J9) Procurement Guide


Dimethylcurcumin (ASC-J9; GO-Y025) is a synthetic curcuminoid and nonsteroidal antiandrogen that functions as a selective androgen receptor degrader (SARD) [1]. It is under clinical investigation for topical treatment of acne vulgaris and has demonstrated in vivo efficacy in suppressing castration-resistant prostate cancer (CRPC) through AR degradation [2]. The compound exhibits a molecular weight of 396.43 g/mol, a calculated LogP of 4.05, and solubility in DMSO of ≥50 mg/mL (126.13 mM) [3].

AR pathway studies via SARD mechanism
CRPC and hormone-refractory cell models
NF-κB inflammation signaling research
Curcuminoid metabolic stability comparison

Why Dimethylcurcumin Cannot Be Substituted


Generic curcumin and its structurally similar analogues (e.g., GO-Y030, FLLL32) exhibit distinct and often divergent mechanisms of action, biological potencies, and stability profiles. For instance, while curcumin is a promiscuous molecule with numerous targets, Dimethylcurcumin (ASC-J9) acts as a selective androgen receptor degrader (SARD) [1]. Furthermore, 2,6-dimethyl-curcumin demonstrates enhanced resistance to reductive metabolism compared to curcumin, which is rapidly degraded in vivo [2]. These differences in target engagement, metabolic stability, and downstream functional effects preclude simple interchangeability and necessitate compound-specific validation.

Dimethylcurcumin (SARD)
Selective AR degrader; reduction-resistant analog
Curcumin / GO-Y030 / FLLL32
Different primary targets (p300-HAT, JAK2/STAT3); rapid metabolism
Selective AR degrader
Promotes AR protein degradation; distinct from antagonist pharmacology
Traditional AR antagonists
Compete for ligand binding; may not degrade AR variants
Reported metabolic stability
Resists reductive metabolism in vitro and in vivo
Unmodified curcumin
Rapid reductive clearance; limited exposure profile

Dimethylcurcumin vs. Curcumin: Key Differences


NF-κB Inhibition: Superior Potency vs. Curcumin

In LPS-activated RAW264.7 macrophage-like cells, 2,6-dimethylcurcumin was more potent than curcumin in inhibiting NF-κB activity. The observed IC50 values were 7 μM for 2,6-dimethylcurcumin compared to 18 μM for curcumin [1].

NF-κB inhibition potency
Head-to-head
IC50 7 μM vs. curcumin 18 μM
Supports NF-κB pathway inhibition research
LPS-activated RAW264.7 cells; 2.6-fold lower IC50
Anti-inflammatory NF-κB Curcuminoid

Reductive Metabolism Resistance vs. Curcumin

Curcumin's therapeutic efficacy is severely limited by its rapid reductive metabolism in vivo. In contrast, 2,6-dimethyl-curcumin is a reduction-resistant analog that demonstrates increased stability against this metabolic pathway both in vitro and in vivo [1].

Reductive metabolism resistance
Class-level
Reduction-resistant analog
May support improved persistence studies
Data to verify; in vitro/in vivo stability reported
Drug Stability Pharmacokinetics Curcuminoid

Androgen Receptor Degradation Mechanism

ASC-J9 and its analogues (e.g., compounds 3 and 4) have been shown to inhibit prostate cancer proliferation through a novel mechanism of enhancing AR degradation [1]. This SARD mechanism is distinct from the JAK2/STAT3 inhibition of FLLL32 (IC50 ≈ 5 µM) or the p300-HAT inhibition of GO-Y030 [2].

Mechanism of action
Cross-study comparable
AR degradation vs. JAK2/STAT3 or p300-HAT inhibition
Defines pathway-specific tool selection
Distinct from FLLL32 and GO-Y030 mechanisms
Prostate Cancer Androgen Receptor Targeted Protein Degradation

In Vivo Tumor Reduction vs. Androgen Deprivation Therapy

In a castration-resistant prostate cancer xenograft model, ASC-J9 (50 mg/kg, i.p., every 48 h) treatment resulted in significantly smaller prostate tumor sizes compared to those receiving classic androgen deprivation therapy (ADT)/castration [1].

Tumor model response
Head-to-head
Reported tumor size reduction vs. ADT/castration
Supports CRPC xenograft endpoint evaluation
Xenograft model, i.p. administration; significance reported
Prostate Cancer In Vivo Xenograft

Improved Solubility and LogP Profile

Dimethylcurcumin exhibits a LogP of 4.05 and solubility in DMSO of ≥50 mg/mL (126.13 mM) [1]. For comparison, curcumin has a reported LogP of approximately 3.0 [2] and poor aqueous solubility (~0.6 µg/mL) [3].

Physicochemical profile
Cross-study comparable
LogP 4.05, DMSO solubility ≥50 mg/mL
Facilitates concentrated stock preparation
Curcumin LogP ≈3.0; aqueous solubility ~0.6 μg/mL
Solubility Formulation Physicochemical Properties

Dimethylcurcumin Application Scenarios


CRPC Preclinical Research

Researchers developing novel therapies for CRPC should select Dimethylcurcumin (ASC-J9) due to its unique mechanism as a selective androgen receptor degrader (SARD). In vivo studies have demonstrated its ability to reduce tumor size more effectively than standard androgen deprivation therapy in xenograft models [1]. Its superior efficacy in degrading both full-length and splice variant AR makes it a critical tool for studying AR-dependent tumor progression.

NF-κB-Mediated Inflammation Research

For studies focused on NF-κB signaling in inflammation, 2,6-dimethylcurcumin offers a quantifiable potency advantage over parent curcumin. It inhibits NF-κB activity in LPS-activated macrophages with an IC50 of 7 μM, compared to 18 μM for curcumin [2]. This enhanced potency, combined with its resistance to reductive metabolism [3], makes it a superior choice for both in vitro and in vivo anti-inflammatory research.

Curcuminoid Formulation Development

Dimethylcurcumin's improved physicochemical profile (LogP 4.05, DMSO solubility ≥50 mg/mL) compared to curcumin facilitates its use in developing and testing novel nanoformulations [4]. The recent development of DMC@cDMC-mPEG nanoparticles, which exhibited enhanced cellular uptake and cytotoxicity against prostate cancer cells, demonstrates its utility as a model compound for drug delivery research [5].

AR Signaling & Targeted Protein Degradation

Investigators studying androgen receptor biology or the pharmacology of targeted protein degradation should procure Dimethylcurcumin as a well-characterized SARD tool compound. Its mechanism of disrupting AR-coregulator interactions to promote degradation is distinct from traditional AR antagonists [1], providing a valuable comparator for elucidating different modalities of AR pathway modulation.

Application
Selection Property
Validation Focus
CRPC model studies
AR degrader (SARD) mechanism
AR protein degradation and tumor endpoint evaluation
NF-κB signaling research
Curcuminoid potency comparison
NF-κB reporter or cytokine release assays
Curcuminoid formulation development
Improved LogP and DMSO solubility
Nanoformulation loading and cellular uptake
AR-targeted degradation pharmacology
Differentiated from AR antagonists
Degradation vs. competitive inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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